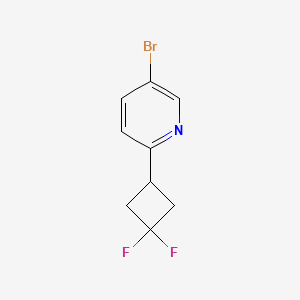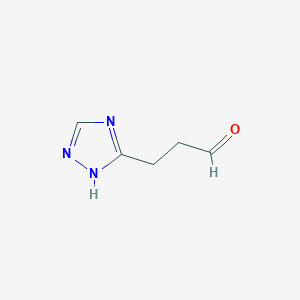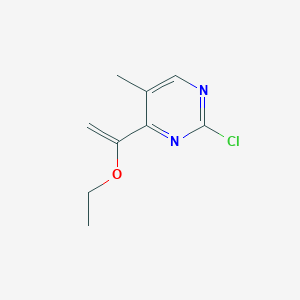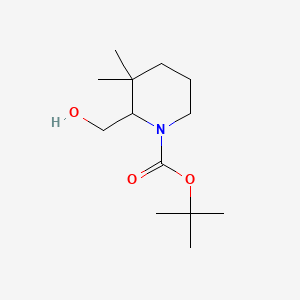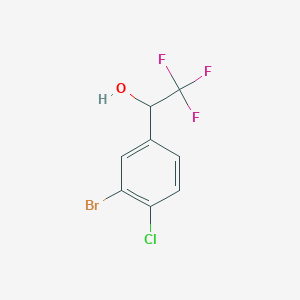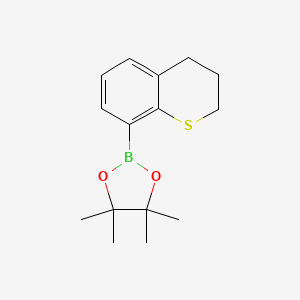
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of a benzothiopyran ring fused with a dioxaborolane moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with a boronic ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a probe to study enzyme activities and protein-ligand interactions.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dioxaborolane moiety is known to form reversible covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This interaction is crucial for its biological and medicinal applications.
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-1-benzothiopyran: This compound shares the benzothiopyran core but lacks the dioxaborolane moiety.
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile: Similar structure with an acetonitrile group instead of the dioxaborolane moiety.
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid: Contains an acetic acid group instead of the dioxaborolane moiety.
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dioxaborolane moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H21BO2S |
|---|---|
分子量 |
276.2 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-thiochromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2S/c1-14(2)15(3,4)18-16(17-14)12-9-5-7-11-8-6-10-19-13(11)12/h5,7,9H,6,8,10H2,1-4H3 |
InChI 键 |
LFGDYUZPNDARHR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


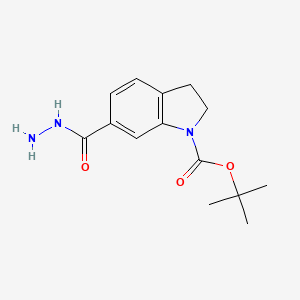
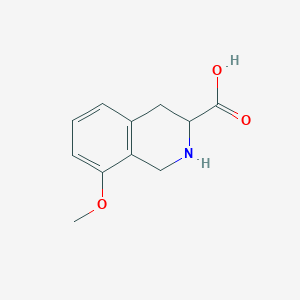
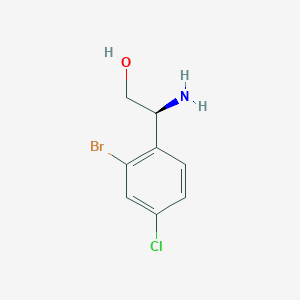

![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
